![molecular formula C23H19N5O5 B2665770 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide CAS No. 1173433-40-3](/img/structure/B2665770.png)
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide” is a complex organic molecule that features multiple functional groups, including a benzodioxole ring, a pyrimidine ring, a furan ring, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific rings and functional groups. A possible synthetic route could include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrimidine Ring: This might involve the condensation of urea with β-diketones.
Construction of the Furan Ring: This can be synthesized via the Paal-Knorr synthesis using 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: This could be achieved through the reaction of hydrazines with 1,3-diketones.
Final Coupling: The final step would involve coupling these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesizers and continuous flow reactors to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine and pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its complex structure.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
類似化合物との比較
Similar Compounds
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]prop-2-enamide: Similar compounds might include those with variations in the functional groups or ring structures, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c1-13-14(2)24-23(26-22(13)30)28-20(11-16(27-28)17-4-3-9-31-17)25-21(29)8-6-15-5-7-18-19(10-15)33-12-32-18/h3-11H,12H2,1-2H3,(H,25,29)(H,24,26,30)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUPQROMEDEXCN-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
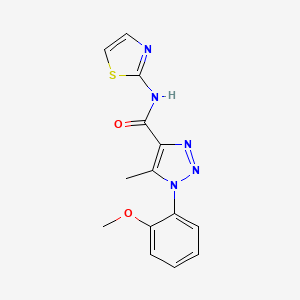
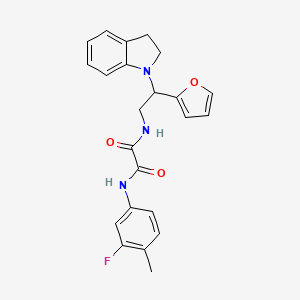
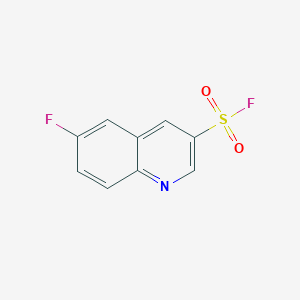
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
![2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one](/img/structure/B2665698.png)
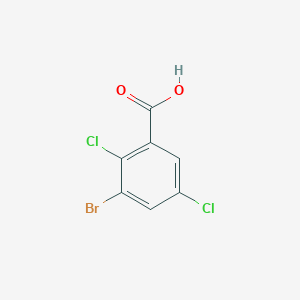

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2665701.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2665702.png)
![N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2665703.png)

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
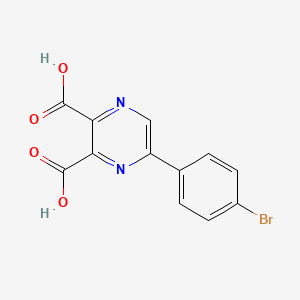
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2665709.png)
